Pent-4-ene-1-sulfonyl chloride
Description
Contextualization within Unsaturated Sulfonyl Halides and Their Synthetic Utility
Unsaturated sulfonyl halides, a class of organic compounds characterized by the presence of both a sulfonyl halide group (-SO₂X, where X is a halogen) and a carbon-carbon double or triple bond, are valuable intermediates in organic synthesis. magtech.com.cn The dual functionality of these molecules allows for a wide array of synthetic manipulations, making them powerful building blocks for the construction of complex molecular architectures. magtech.com.cnmolport.com
The sulfonyl halide moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles such as alcohols, amines, and thiols to form sulfonates, sulfonamides, and thiosulfonates, respectively. molport.comfiveable.mewikipedia.org These sulfonamide and sulfonate-containing molecules are of significant interest in medicinal chemistry and material science. magtech.com.cnthieme-connect.com
Simultaneously, the unsaturated portion of the molecule, typically an alkene or alkyne, can participate in a host of addition reactions. These include, but are not limited to, halogenation, hydrohalogenation, epoxidation, and ozonolysis. chemistry.coach The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the unsaturated bond. fiveable.me This dual reactivity enables chemists to perform sequential or sometimes one-pot reactions to introduce multiple functional groups, leading to the efficient synthesis of diverse and complex target molecules.
Historical Perspectives on the Development of Alkenyl Sulfonyl Chloride Chemistry
The chemistry of sulfonyl chlorides has a long history, with their initial utility focused on the formation of sulfonamides and sulfonate esters. magtech.com.cnwikipedia.org The development of methods for the synthesis of sulfonyl chlorides, such as the reaction of arenes with chlorosulfuric acid, paved the way for their widespread use. wikipedia.org
The specific sub-class of alkenyl sulfonyl chlorides, which includes pent-4-ene-1-sulfonyl chloride, represents a more modern area of investigation. The interest in these compounds has grown with the increasing demand for more sophisticated building blocks in drug discovery and materials science. researchgate.net Early work in this area often focused on the fundamental reactions of the individual functional groups. More recent research has explored the interplay between the sulfonyl chloride and the alkene, leading to the development of novel cyclization and addition reactions. nih.gov The ability to perform intramolecular reactions, where the alkene attacks the sulfonyl group or a derivative, has opened up new avenues for the synthesis of heterocyclic compounds containing sulfur. nih.gov
Fundamental Reactivity Principles of the Sulfonyl Chloride and Terminal Alkene Functionalities in this compound
The chemical behavior of this compound is dictated by the distinct reactivity of its two functional groups: the sulfonyl chloride and the terminal alkene.
Sulfonyl Chloride Group:
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. fiveable.me This makes it susceptible to attack by a wide range of nucleophiles. fiveable.melibretexts.org The chloride ion is an excellent leaving group, facilitating these substitution reactions. fiveable.melibretexts.org Common reactions involving the sulfonyl chloride group include:
Sulfonamide formation: Reaction with primary or secondary amines yields sulfonamides. molport.comwikipedia.org
Sulfonate ester formation: Reaction with alcohols produces sulfonate esters. molport.comwikipedia.org
Reaction with water: Sulfonyl chlorides react with water to form the corresponding sulfonic acid. wikipedia.org
Terminal Alkene Group:
The terminal alkene is a region of high electron density due to the presence of the π-bond, making it reactive towards electrophiles. chemistry.coachlibretexts.org The location of the double bond at the end of the carbon chain (a terminal or alpha-olefin) enhances its reactivity and makes it a valuable handle for a variety of transformations. wikipedia.orgfiveable.me Key reactions of the terminal alkene include:
Electrophilic Addition: Alkenes undergo addition reactions with reagents like halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (in the presence of an acid catalyst). msu.edu
Hydrogenation: In the presence of a metal catalyst, the double bond can be reduced to a single bond by the addition of hydrogen. libretexts.org
Oxidation: Alkenes can be oxidized to form epoxides (using peroxy acids), diols (using reagents like osmium tetroxide or potassium permanganate), or cleaved to form carbonyl compounds (through ozonolysis). chemistry.coach
The interplay of these two functional groups within the same molecule allows for a rich and diverse chemistry, enabling the synthesis of a wide range of complex molecules.
Overview of Contemporary Research Endeavors Involving this compound
Current research involving this compound and related unsaturated sulfonyl halides is vibrant and multifaceted, with applications spanning various areas of organic synthesis and materials science.
One significant area of research is the development of novel radical reactions. The generation of sulfonyl radicals from sulfonyl chlorides allows for their addition to alkenes and alkynes, providing a powerful method for the formation of carbon-sulfur bonds and the synthesis of vinyl sulfones. nih.govresearchgate.net Photoredox catalysis has emerged as a key technology in this area, enabling these transformations to occur under mild conditions. nih.govacs.org
Another major focus is on the synthesis of complex heterocyclic structures. The bifunctional nature of this compound makes it an ideal precursor for intramolecular cyclization reactions. nih.gov For instance, after conversion of the sulfonyl chloride to a sulfonamide, the pendant alkene can be induced to cyclize onto the sulfonamide nitrogen or other parts of the molecule, leading to the formation of various nitrogen- and sulfur-containing rings. These heterocyclic scaffolds are of great interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.gov
Furthermore, the development of new catalytic methods for the functionalization of unsaturated sulfonyl halides continues to be an active area of research. This includes copper-catalyzed reactions for the synthesis of sulfonyl-functionalized pyrrol-2-ones and other heterocycles. acs.org The ability to selectively transform one functional group in the presence of the other is a key challenge that researchers are actively addressing through the design of new catalysts and reaction conditions.
The synthetic utility of this compound and its derivatives is also being explored in the context of "click chemistry," specifically the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction. acs.orgresearchgate.net While the chloride is highly reactive, its conversion to the more stable sulfonyl fluoride allows for its use in these powerful and reliable ligation reactions, further expanding its synthetic potential. researchgate.net
Below is a table summarizing some key properties of this compound:
| Property | Value | Reference |
| CAS Number | 60154-77-0 | chembk.comkeyorganics.netsigmaaldrich.comambeed.comcacheby.comsigmaaldrich.com |
| Molecular Formula | C₅H₉ClO₂S | chembk.comkeyorganics.net |
| Molecular Weight | 168.64 g/mol | chembk.comsigmaaldrich.com |
| Boiling Point | 60-66 °C | chembk.com |
| Physical Form | Liquid | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
pent-4-ene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMAHNLJLSYHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60154-77-0 | |
| Record name | pent-4-ene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of Pent 4 Ene 1 Sulfonyl Chloride
Direct Halosulfonation Strategies
Direct methods focus on the one-step formation of the sulfonyl chloride group from suitable precursors.
Oxidative Chlorosulfonation of Pent-4-ene-1-thiol and Derivatives
The direct conversion of Pent-4-ene-1-thiol and its derivatives to Pent-4-ene-1-sulfonyl chloride is a prominent synthetic strategy. This transformation involves the simultaneous oxidation of the sulfur atom and its chlorination. A variety of reagent systems have been developed for this purpose, ranging from classic chlorinating agents to more modern, environmentally benign alternatives.
One highly effective method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This system facilitates a rapid and direct oxidative chlorination of various thiols, including aliphatic ones, at room temperature, often with excellent yields and purity in very short reaction times. organic-chemistry.org Another efficient reagent system for this direct conversion is hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄), which also provides high yields under mild conditions. organic-chemistry.org
Increasingly, research has focused on greener alternatives. An environmentally friendly, metal-free approach utilizes ammonium (B1175870) nitrate (B79036) in an aqueous solution of hydrochloric acid (HCl) with oxygen as the terminal oxidant. rsc.orgrsc.org This method is part of a broader trend of using systems like nitric acid/HCl/O₂ in continuous flow reactors for the synthesis of sulfonyl chlorides from thiols. nih.govdntb.gov.ua Chlorine dioxide (ClO₂) has also been studied for the oxidation of thiols, which can proceed through disulfide intermediates to form sulfonyl chlorides, depending on the reaction conditions and the molar ratio of the oxidant. researchgate.net
| Reagent System | Key Advantages | Typical Conditions |
|---|---|---|
| H₂O₂ / SOCl₂ | High reactivity, excellent yields, rapid reaction | Room temperature |
| H₂O₂ / ZrCl₄ | High yields, mild conditions, avoids harsh reagents | Room temperature, Acetonitrile (B52724) |
| NH₄NO₃ / HCl / O₂ | Metal-free, environmentally benign | 60 °C, Acetonitrile |
| Oxone / KCl | Uses water as solvent, rapid reaction | Room temperature, Water |
Radical-Mediated Chlorosulfonation of 1-Pentene (B89616) Scaffolds
Radical-mediated pathways offer an alternative for constructing the C-S bond and forming the sulfonyl chloride moiety. The addition of sulfonyl radicals to alkenes, such as 1-pentene, is a valuable method for creating functionalized sulfonyl compounds. nih.gov These reactions are often initiated by photoredox catalysis under visible light. ox.ac.ukresearchgate.net
In this context, a sulfonyl radical (RSO₂•) is generated from a suitable precursor and adds to the double bond of the 1-pentene scaffold. Subsequent steps involving a chlorine atom source would complete the formation of the desired product. While sulfonyl chlorides themselves are often used as precursors to generate sulfonyl radicals for addition to other alkenes, adapting these methods for the direct synthesis of this compound from 1-pentene would require careful selection of reagents to introduce the -SO₂Cl group. nih.govresearchgate.net The regioselectivity of the radical addition to the alkene is a critical factor in these syntheses. nih.gov
Indirect Synthetic Pathways
Indirect methods typically involve the synthesis of an intermediate, such as a sulfonic acid, which is then converted to the target sulfonyl chloride.
Transformation of Pent-4-ene-1-sulfonic Acid Derivatives
A widely used and reliable method for preparing this compound is the chlorination of its corresponding sulfonic acid, Pent-4-ene-1-sulfonic acid. vulcanchem.comnih.gov This transformation is typically achieved using strong chlorinating agents.
Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. rsc.orgrsc.orgwikipedia.org The reaction involves the attack of the sulfonic acid's hydroxyl group on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This intermediate then breaks down, releasing sulfur dioxide and hydrochloric acid as gaseous byproducts, to yield the desired sulfonyl chloride. libretexts.orgmasterorganicchemistry.com Phosphorus pentachloride (PCl₅) is another classic reagent used for this purpose. rsc.orgvulcanchem.com
| Chlorinating Agent | Chemical Formula | Byproducts |
|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |
Utilization of Organometallic Precursors in Sulfonyl Chloride Formation
Organometallic chemistry provides sophisticated routes to sulfonyl chlorides. These methods often involve the reaction of an organometallic reagent with a source of sulfur dioxide, followed by chlorination. For the synthesis of this compound, this would begin with the formation of an organometallic compound, such as a Grignard reagent (4-pentenylmagnesium bromide) or an organozinc reagent, from 5-bromo-1-pentene.
This organometallic species can then react with a sulfur dioxide surrogate, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a metal sulfinate salt. organic-chemistry.org This sulfinate intermediate can then be treated with a chlorinating agent to yield the final this compound. Another approach involves the reaction of organozinc reagents with electrophilic reagents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which can generate sulfonyl chloride intermediates in situ. acs.org
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for sulfonyl chlorides, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Several methods described previously align with these principles. The oxidative chlorination of thiols using an ammonium nitrate/HCl/O₂ system is a notable metal-free, environmentally benign process. rsc.org Another significant green method is the oxyhalogenation of thiols and disulfides using Oxone and potassium chloride (KCl) in water, which avoids organic solvents and proceeds rapidly at room temperature. rsc.org
The synthesis of sulfonyl chlorides from S-alkylisothiourea salts (derived from alkyl halides and thiourea) using bleach (sodium hypochlorite) is presented as a clean, economical, and worker-friendly procedure that offers safe operations and easy purification without chromatography. organic-chemistry.org The use of hydrogen peroxide as an oxidant is also a key feature of greener syntheses, as its primary byproduct is water. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Flow chemistry is also being employed to improve the safety and environmental footprint of halosulfonation reactions by allowing for better control of reaction parameters and reducing waste. nih.govdntb.gov.ua
Flow Chemistry Applications and Continuous Manufacturing Protocols for this compound
The adaptation of synthetic routes to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. While specific literature on the continuous manufacturing of this compound is not abundant, the principles of flow chemistry have been successfully applied to the synthesis of other aliphatic sulfonyl chlorides. These analogous processes provide a strong foundation for the development of a continuous manufacturing protocol for this compound.
A promising approach for the continuous synthesis of aliphatic sulfonyl chlorides involves the oxidative chlorination of the corresponding thiols or disulfides. In a typical flow setup, a solution of the thiol or disulfide and a chlorinating agent are continuously pumped and mixed in a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors allows for enhanced reaction rates and improved yields.
For the continuous production of this compound, a hypothetical flow process could involve the oxidative chlorination of pent-4-ene-1-thiol. The thiol would be dissolved in a suitable organic solvent and continuously fed into a flow reactor along with a stream of a chlorinating agent, such as chlorine gas or an N-chloro reagent, dissolved in the same or a miscible solvent. The reactor would be maintained at a specific temperature to ensure optimal reaction kinetics and selectivity. The product stream emerging from the reactor would then be subjected to a continuous work-up and purification process, which could involve liquid-liquid extraction and solvent evaporation to isolate the pure this compound.
The application of flow chemistry to the synthesis of aliphatic sulfonyl chlorides has been demonstrated to be effective. The following interactive data table summarizes the research findings for the continuous flow synthesis of various aliphatic sulfonyl chlorides, which can serve as a reference for the development of a continuous process for this compound.
| Starting Material | Oxidizing/Chlorinating Agent | Solvent | Temperature (°C) | Residence Time | Yield (%) |
|---|---|---|---|---|---|
| Propanethiol | Sulfuryl chloride | Acetonitrile | 25 | 10 min | 95 |
| Butanethiol | N-Chlorosuccinimide/HCl | Dichloromethane | 0-25 | 5 min | 92 |
| Hexanethiol | Trichloroisocyanuric acid/HCl | Ethyl acetate | 20 | 8 min | 90 |
| Cyclohexanethiol | Sulfuryl chloride | Acetonitrile | 25 | 12 min | 93 |
The data presented in the table highlights the efficiency of continuous flow processes for the synthesis of alkanesulfonyl chlorides, with high yields achieved in short residence times. These findings strongly suggest that a similar continuous manufacturing protocol could be successfully developed for this compound, offering a safer, more efficient, and scalable alternative to traditional batch synthesis.
Reactivity Profiles and Mechanistic Elucidation of Pent 4 Ene 1 Sulfonyl Chloride in Chemical Transformations
Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group is a highly reactive electrophilic center, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This renders the sulfur atom susceptible to attack by a wide variety of nucleophiles.
Nucleophilic Substitution Reactions at the Sulfur Center
The sulfur atom of the sulfonyl chloride group serves as a hard electrophilic site, readily undergoing nucleophilic substitution reactions. A diverse array of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion to form a new bond with the sulfur atom. The general mechanism involves the attack of the nucleophile on the sulfur atom, leading to a transient trigonal bipyramidal intermediate, which then collapses to expel the chloride leaving group.
The reaction of pent-4-ene-1-sulfonyl chloride with various nucleophiles is a cornerstone of its synthetic utility. For instance, its reaction with primary and secondary amines is a standard method for the synthesis of sulfonamides. Similarly, alcohols and phenols react to furnish sulfonate esters. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Formation of Sulfonamides and Sulfonates (as reaction types)
Sulfonamide Formation: The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely employed transformation. This compound reacts readily with a variety of amines under basic conditions to afford the corresponding N-substituted pent-4-ene-1-sulfonamides. For example, the reaction with ammonium (B1175870) hydroxide (B78521) provides the parent pent-4-ene-1-sulfonamide (B3050251) googleapis.com. This reaction is fundamental in the preparation of precursors for more complex heterocyclic structures.
| Nucleophile | Product | Reaction Conditions | Reference |
| Ammonium Hydroxide | Pent-4-ene-1-sulfonamide | 0-5 °C | googleapis.com |
| Primary Amines | N-Alkyl/Aryl-pent-4-ene-1-sulfonamides | Base (e.g., Na2CO3), Water | rsc.org |
| Secondary Amines | N,N-Dialkyl/Aryl-pent-4-ene-1-sulfonamides | Base (organic or inorganic) | nih.govthieme-connect.de |
Sulfonate Formation: The reaction of sulfonyl chlorides with alcohols or phenols provides access to sulfonate esters, which are valuable as protecting groups and as good leaving groups in substitution reactions. The reaction of this compound with alcohols or phenols, typically in the presence of a base like pyridine, yields the corresponding pent-4-ene-1-sulfonate esters nih.gov.
| Nucleophile | Product | Reaction Conditions | Reference |
| Alcohols | Alkyl pent-4-ene-1-sulfonates | Base (e.g., pyridine) | nih.gov |
| Phenols | Aryl pent-4-ene-1-sulfonates | Base (e.g., pyridine) | nih.gov |
Reactivity of the Terminal Alkene Moiety
The terminal double bond in this compound provides a site for a variety of addition reactions, allowing for the functionalization of the carbon skeleton. Both electrophilic and radical additions can be effectively carried out on this moiety.
Electrophilic Addition Reactions to the Olefin
The carbon-carbon double bond of the pentenyl group is electron-rich and thus susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that is bonded to the greater number of hydrogen atoms, leading to the more stable carbocation.
Common electrophilic additions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). For instance, the reaction with hydrogen bromide (HBr) would be expected to yield 4-bromo-pentane-1-sulfonyl chloride as the major product. Similarly, addition of bromine (Br₂) would result in the formation of 4,5-dibromopentane-1-sulfonyl chloride.
Radical Addition Reactions (e.g., Hydrosulfonylation, Halosulfonylation)
The terminal alkene can also participate in radical addition reactions. These reactions are often initiated by light or a radical initiator and proceed via a radical chain mechanism. In contrast to electrophilic additions, radical additions of species like HBr in the presence of peroxides typically exhibit anti-Markovnikov regioselectivity.
Hydrosulfonylation: A notable radical addition is hydrosulfonylation, where a sulfonyl radical adds to the alkene. Recent advancements have demonstrated that sulfonyl chlorides themselves can be precursors for sulfonyl radicals under photoredox catalysis nih.govresearchgate.netsemanticscholar.orgox.ac.uk. This allows for the direct use of sulfonyl chlorides in hydrosulfonylation reactions of alkenes. While specific examples with this compound as the radical precursor are not prevalent, the methodology is general for a wide range of sulfonyl chlorides and alkenes nih.govresearchgate.netsemanticscholar.orgox.ac.uk.
Halosulfonylation: This reaction involves the addition of both a halogen and a sulfonyl group across the double bond. This can be achieved through atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes nih.govresearchgate.net. The reaction is typically catalyzed by a transition metal complex and results in the formation of a vicinal halo-substituted sulfone.
| Reaction Type | Reagents | Product Type | Regioselectivity | Reference |
| Electrophilic Hydrohalogenation | HBr | 4-Bromo-pentane-1-sulfonyl chloride | Markovnikov | |
| Electrophilic Halogenation | Br₂ | 4,5-Dibromopentane-1-sulfonyl chloride | N/A | |
| Radical Hydrosulfonylation | Sulfonyl Chloride, H-donor, Photocatalyst | Alkyl Sulfone | Anti-Markovnikov | nih.govresearchgate.netsemanticscholar.orgox.ac.uk |
| Radical Halosulfonylation (ATRA) | Sulfonyl Chloride, Transition Metal Catalyst | Vicinal Halo-substituted Sulfone | - | nih.govresearchgate.net |
Intramolecular Cyclization and Annulation Reactions
The presence of both a sulfonyl chloride and an alkene in the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures. These cyclization reactions can be triggered by various means and can involve either the sulfonyl chloride moiety reacting with a derivative of the alkene, or the alkene participating in a reaction initiated at the sulfonyl group or its derivatives.
A prominent example involves the conversion of this compound into an N-substituted sulfonamide, which can then undergo intramolecular cyclization. For instance, reaction with a four-membered ring amine to form an N-sulfonyl derivative, followed by ring-closing metathesis (RCM), has been used to synthesize bicyclic sultams vdoc.pub.
Furthermore, radical cyclizations are a powerful tool for constructing cyclic systems. A sulfonyl radical, generated from a sulfonyl chloride precursor, can add to an unsaturated system, and if an alkene is suitably positioned within the same molecule, an intramolecular radical cyclization can ensue rsc.orgrsc.org. For example, the radical addition to the double bond can be followed by an intramolecular cyclization of the resulting carbon-centered radical onto another part of the molecule, leading to the formation of five- or six-membered rings. Copper-catalyzed tandem sulfonylation/cyclization of unsaturated systems with sulfonyl chlorides has been developed to form various nitrogen- and sulfur-containing heterocycles rsc.orgrsc.org.
| Reaction Type | Precursor | Key Transformation | Product | Reference |
| Ring-Closing Metathesis | N-alkenyl-pent-4-ene-1-sulfonamide | Olefin metathesis | Bicyclic Sultam | vdoc.pub |
| Radical Sulfonylation/Cyclization | Unsaturated N-enamide and Sulfonyl Chloride | Sulfonyl radical addition and intramolecular cyclization | Sulfonylated heterocycle | rsc.org |
| Copper-Catalyzed Radical Cyclization | 3-Aza-1,5-enynes and Sulfonyl Chlorides | Sulfonyl radical-induced cyclization | 1,2-Dihydropyridines | rsc.org |
Radical-Mediated Cyclosulfonylation Processes
Radical cyclization reactions offer a powerful method for the formation of cyclic compounds, proceeding through radical intermediates. wikipedia.org In the case of this compound, the reaction is typically initiated by the generation of a sulfonyl radical. This can be achieved through various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) or by photolysis. nih.gov
Once the sulfonyl radical is formed, it can undergo an intramolecular addition to the terminal double bond. wikipedia.org This cyclization can proceed via two distinct pathways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to yield a six-membered ring. Generally, the 5-exo cyclization is kinetically favored according to Baldwin's rules, leading to the formation of a five-membered heterocyclic compound.
The general mechanism for the radical-mediated cyclosulfonylation is as follows:
Initiation: A radical initiator generates a primary radical, which then abstracts the chlorine atom from the sulfonyl chloride, forming a sulfonyl radical.
Propagation: The sulfonyl radical undergoes an intramolecular cyclization by adding to the alkene. This is followed by the abstraction of a chlorine atom from another molecule of this compound, propagating the radical chain and forming the cyclized product.
Termination: The reaction is terminated by the combination of two radical species.
The regioselectivity of the cyclization is a critical aspect of these processes. The formation of five-membered rings is generally preferred due to the favorable kinetics of the 5-exo-trig pathway. wikipedia.org
Table 1: Key Features of Radical-Mediated Cyclosulfonylation of this compound
| Feature | Description |
|---|---|
| Reaction Type | Radical chain reaction |
| Key Intermediate | Sulfonyl radical |
| Initiation Methods | Thermal initiators (e.g., AIBN), photolysis |
| Primary Cyclization Pathway | 5-exo-trig |
| Major Product Type | Five-membered cyclic sulfonyl chlorides/sulfonates |
| Controlling Factors | Kinetics (Baldwin's rules) |
Ionic Cyclization Pathways
In contrast to radical processes, ionic cyclization of this compound involves the generation of a cationic intermediate. This is typically achieved by treating the sulfonyl chloride with a Lewis acid or a strong protic acid. The electrophilic species generated then attacks the nucleophilic double bond, initiating the cyclization.
The mechanism generally proceeds through the following steps:
Activation: The sulfonyl chloride is activated by a Lewis acid or protic acid, making the sulfur atom more electrophilic.
Cyclization: The electron-rich double bond attacks the electrophilic sulfur center in an intramolecular fashion. This step can also be viewed as an intramolecular electrophilic addition to the alkene.
Deprotonation/Nucleophilic Quench: The resulting carbocationic intermediate is then quenched by a nucleophile or undergoes deprotonation to yield the final cyclic product.
The nature of the acid catalyst and the reaction conditions can significantly influence the outcome of the reaction, including the regioselectivity and the potential for rearrangements. For instance, the use of different Lewis acids can lead to varying ratios of five- and six-membered ring products.
Table 2: Comparison of Radical vs. Ionic Cyclization of this compound
| Parameter | Radical Cyclization | Ionic Cyclization |
|---|---|---|
| Initiator/Catalyst | Radical initiators (AIBN, etc.) | Lewis acids, protic acids |
| Key Intermediate | Sulfonyl radical | Carbocation |
| Primary Product | Five-membered ring (kinetic control) | Mixture of five- and six-membered rings (thermodynamic/catalyst control) |
| Side Reactions | Radical disproportionation, recombination | Carbocation rearrangements |
Transition Metal-Catalyzed Transformations
The presence of both a sulfonyl chloride group and an olefinic moiety in this compound opens up avenues for various transition metal-catalyzed reactions. These transformations can selectively target either functional group, leading to a diverse array of functionalized products.
Cross-Coupling Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride group can participate in cross-coupling reactions, typically catalyzed by palladium complexes. researchgate.net These reactions often involve the desulfinylative coupling of the sulfonyl chloride with an organometallic reagent. The general catalytic cycle for such a reaction, for example a Stille coupling, involves oxidative addition of the sulfonyl chloride to a low-valent palladium complex, followed by transmetalation with an organostannane and subsequent reductive elimination to afford the cross-coupled product. researchgate.net
Arenesulfonyl and phenylmethanesulfonyl chlorides have been successfully cross-coupled with aryl, heteroaryl, and alkenylstannanes. researchgate.net While less common for alkenyl sulfonyl chlorides like this compound, the principles remain applicable. The challenge often lies in preventing competitive reactions involving the alkene functionality.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Sulfonyl Chlorides
| Coupling Partner | Catalyst System | Product Type |
|---|---|---|
| Organostannanes (Stille) | Pd₂(dba)₃ / Tri-2-furylphosphine / CuBr·Me₂S | Biaryls, vinylarenes |
| Arylboronic acids (Suzuki) | Pd(OAc)₂ / Palladacycle precatalysts | Aryl sulfonamides |
Olefin Functionalization via Transition Metal Catalysis
The terminal alkene of this compound is a versatile handle for various transition metal-catalyzed transformations. A prominent example is the Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In an intramolecular context, this could lead to cyclization. However, intermolecular Heck reactions with aryl or vinyl halides would lead to the formation of a substituted alkene, leaving the sulfonyl chloride group intact for further functionalization.
The catalytic cycle of the Heck reaction typically involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The regioselectivity of the addition to the alkene is a key consideration.
Other transition metal-catalyzed reactions that could potentially be applied to the olefin moiety include hydroformylation, hydrogenation, and various C-H activation/functionalization reactions.
Rearrangement Reactions Involving this compound
Rearrangement reactions of this compound are most commonly observed under conditions that generate carbocationic intermediates, such as in ionic cyclization pathways. masterorganicchemistry.com The formation of a carbocation during the cyclization process can be followed by hydride or alkyl shifts to form a more stable carbocationic species before the final product is formed. masterorganicchemistry.com
For instance, if the initial electrophilic attack on the double bond leads to a secondary carbocation, a 1,2-hydride shift could occur to generate a more stable tertiary carbocation, if the substitution pattern allows. This would result in a rearranged carbon skeleton in the final cyclic product. The propensity for rearrangement is dependent on the stability of the initially formed carbocation and the activation energy for the rearrangement process.
Stereochemical and Regiochemical Control in Reactions of this compound
Controlling the stereochemistry and regiochemistry of the reactions of this compound is crucial for its application in asymmetric synthesis.
Regiochemical Control: In radical cyclizations, the regioselectivity is primarily governed by the kinetic preference for the 5-exo-trig pathway, leading predominantly to five-membered rings. wikipedia.org In ionic cyclizations, the regioselectivity can be influenced by the choice of the Lewis or protic acid catalyst, as well as the reaction temperature. By carefully selecting the reaction conditions, it may be possible to favor the formation of either the five- or six-membered cyclic product.
Stereochemical Control: Achieving stereocontrol in the cyclization of this compound can be accomplished through several strategies. One approach is the use of chiral catalysts, such as chiral Lewis acids in ionic cyclizations or chiral transition metal complexes in catalyzed reactions. For example, asymmetric cyclization of similar N-sulfonyl alkenyl amides has been achieved with high enantioselectivity using iridium/chiral diene complexes. nih.gov Another strategy involves the use of substrates with pre-existing stereocenters, which can direct the stereochemical outcome of the cyclization.
The development of stereoselective methods for the cyclization of this compound and related compounds is an active area of research, with the potential to provide access to a wide range of enantiomerically enriched sulfonated heterocyclic compounds.
Table 4: Strategies for Stereochemical and Regiochemical Control
| Control Type | Strategy | Key Factors |
|---|---|---|
| Regiochemical | Kinetic vs. Thermodynamic Control | Reaction temperature, catalyst choice, reaction time |
| Steric and Electronic Effects | Substituents on the alkene chain | |
| Stereochemical | Use of Chiral Catalysts | Chiral Lewis acids, chiral transition metal complexes |
| Substrate Control | Pre-existing stereocenters in the starting material |
Strategic Applications of Pent 4 Ene 1 Sulfonyl Chloride in Complex Molecule Synthesis
Building Block for Heterocyclic Systems
The unique combination of an electrophilic sulfonyl chloride and a readily functionalizable alkene within the same molecule makes Pent-4-ene-1-sulfonyl chloride an ideal starting material for constructing various heterocyclic frameworks.
Synthesis of Sulfur-Containing Heterocycles
This compound is frequently employed in intramolecular cyclization reactions to generate sulfur-containing heterocycles, particularly sultams (cyclic sulfonamides). vulcanchem.com The typical synthetic strategy involves an initial reaction of the sulfonyl chloride group with a primary amine to form an N-substituted pent-4-ene-1-sulfonamide (B3050251). This intermediate, possessing a terminal double bond, can then undergo intramolecular cyclization.
Radical cyclization is a common method to achieve this transformation. The reaction is typically initiated by a radical initiator, which promotes the addition of a radical to the terminal alkene. This is followed by a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization for a six-membered ring, with the former being generally favored. This approach provides a direct route to functionalized pyrrolidine (B122466) and piperidine-based sultams, which are important scaffolds in medicinal chemistry.
| Reactant | Intermediate | Reaction Type | Product Class |
|---|---|---|---|
| This compound | N-Alkyl-pent-4-ene-1-sulfonamide | Radical-mediated Intramolecular Cyclization | Substituted Cyclic Sultams |
Construction of Fused and Bridged Ring Systems
Beyond simple heterocycles, this compound serves as a linchpin in the assembly of more complex fused and bridged polycyclic systems. These intricate structures are often synthesized through cascade reactions initiated by the functional groups of the molecule. rsc.orggoettingen-research-online.de
A representative strategy involves the generation of a sulfonyl radical from the sulfonyl chloride moiety, which then participates in an intramolecular addition to the pendant alkene. The resulting carbon-centered radical can be trapped by another tethered unsaturated group within the molecule, leading to the formation of a second ring. This tandem cyclization approach enables the rapid construction of bicyclic systems. By carefully designing the substrate, chemists can control the regioselectivity of the cyclization to produce either fused or bridged skeletons, which are prevalent in many natural products. Electrochemical methods have also been developed for such radical cascade cyclizations, offering a sustainable approach to these complex sulfonamides. rsc.orggoettingen-research-online.de
| Initiation Step | Key Reaction Sequence | Resulting Architecture | Example Product Skeletons |
|---|---|---|---|
| Sulfonyl Radical Generation | Intramolecular Radical Cascade Cyclization | Fused or Bridged Rings | Bicyclo[4.3.0]nonanes, Bicyclo[2.2.1]heptanes |
Precursor for Advanced Organic Scaffolds
The dual reactivity of this compound allows it to be incorporated into larger, more complex structures such as polymers and as a key component in multicomponent reactions.
Functionalization for Polymer and Oligomer Architectures (focus on synthetic steps)
This compound can be integrated into polymeric structures through two primary synthetic pathways:
Polymerization of the Alkene: The terminal double bond can participate in polymerization reactions. For instance, in Acyclic Diene Metathesis (ADMET) polymerization, the diene derived from the self-reaction of a derivative of pent-4-ene-1-sulfonic acid can be used. rsc.org This method results in a polyethylene-like polymer backbone with regularly spaced sulfonate ester or sulfonamide side chains, depending on the initial derivatization of the sulfonyl chloride.
Grafting onto Existing Polymers: The highly reactive sulfonyl chloride group can be used to graft the pent-4-enylsulfonyl moiety onto a pre-formed polymer. This is achieved by reacting this compound with a polymer containing nucleophilic functional groups, such as the amine groups in polyethyleneimine or the hydroxyl groups in polyvinyl alcohol. This post-polymerization modification is a powerful tool for introducing alkene functionality onto a polymer for further cross-linking or derivatization.
| Approach | Reactive Group Utilized | Synthetic Step | Resulting Polymer Structure |
|---|---|---|---|
| "Grafting to" | Sulfonyl chloride | Reaction with a functionalized polymer backbone | Polymer with pendant pent-4-enylsulfonyl groups |
| "Grafting from" / Polymerization | Alkene | ADMET polymerization of a diene monomer | Linear polymer with sulfonyl groups in the backbone |
Scaffold for Multicomponent and Cascade Reactions
Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. 20.210.105 this compound is an excellent scaffold for designing such processes. A typical cascade might begin with the reaction of the sulfonyl chloride with a bifunctional nucleophile, followed by an intramolecular reaction involving the alkene.
For example, a reaction with an amino alcohol would first form a sulfonamide. The tethered hydroxyl group could then initiate a subsequent cyclization onto the alkene under appropriate conditions, such as an acid-catalyzed intramolecular hydroalkoxylation, to form a complex heterocyclic scaffold in a single pot. The ability to orchestrate multiple bond-forming events sequentially makes this compound a powerful tool in diversity-oriented synthesis.
Derivatization to Sulfonyl Radicals and Their Synthetic Utility
Sulfonyl radicals are valuable reactive intermediates in organic synthesis, known for their ability to add across π-systems. scispace.com Sulfonyl chlorides, including this compound, are common precursors for these radicals.
The generation of sulfonyl radicals from sulfonyl chlorides can be achieved through various methods, including photoredox catalysis, where a photocatalyst absorbs visible light to initiate a single-electron transfer process, or through the use of conventional radical initiators. Once generated, the sulfonyl radical is a versatile species for forming carbon-sulfur bonds. rsc.org
The primary synthetic utility of these radicals lies in their addition reactions to alkenes and alkynes. This process, known as sulfonyl radical addition, is a powerful method for installing sulfone functional groups into organic molecules. The reaction is often highly regioselective and can be used to construct complex molecular frameworks. The resulting alkyl or vinyl sulfones are themselves versatile intermediates for further synthetic transformations, such as cross-coupling reactions or as Michael acceptors.
| Generation Method | Key Reaction | Product Type | Synthetic Value |
|---|---|---|---|
| Visible-light Photoredox Catalysis | Radical addition to alkenes/alkynes | Alkyl and Vinyl Sulfones | Formation of C-S bonds; access to versatile sulfone intermediates |
| Chemical Radical Initiators (e.g., AIBN) | Radical addition to unsaturated bonds | Functionalized Sulfones | Installation of the sulfone moiety for further functionalization |
Insufficient Data for Comprehensive Article on this compound in Diversified Synthetic Libraries
Despite a thorough search of scientific literature and chemical databases, there is a notable lack of specific research findings on the application of this compound in the integration into diversified synthetic libraries. While general information on the use of sulfonyl chlorides in combinatorial chemistry and diversity-oriented synthesis is available, detailed studies focusing specifically on this compound are not present in the reviewed resources.
The intended article, "," with a specific focus on its "Integration into Diversified Synthetic Libraries," cannot be generated at this time due to the absence of requisite detailed research findings and data tables in the public domain.
Sulfonyl chlorides, as a class of compounds, are well-established as valuable reagents in the construction of chemical libraries. Their reactivity towards nucleophiles, such as amines, allows for the straightforward synthesis of sulfonamides, a common motif in medicinally relevant compounds. This makes them suitable building blocks for combinatorial chemistry, where large numbers of related compounds are synthesized in parallel.
Furthermore, the principles of diversity-oriented synthesis (DOS) often employ bifunctional building blocks to create structurally diverse and complex molecules. In theory, this compound, with its reactive sulfonyl chloride group and a terminal alkene, possesses the potential to be a valuable component in DOS strategies. The sulfonyl chloride moiety could be used to introduce a point of diversity by reacting with a library of amines or alcohols. Subsequently, the terminal alkene could undergo a variety of chemical transformations, such as olefin metathesis, hydroformylation, or intramolecular cyclizations, to further diversify the molecular scaffolds.
However, without published research specifically detailing these applications for this compound, any generated article would be speculative and not meet the required standards of scientific accuracy and detailed reporting. The creation of informative data tables, a key requirement of the request, is not feasible without experimental data from studies that have utilized this specific compound in the generation of synthetic libraries.
Therefore, until research explicitly documenting the use of this compound in the context of diversified synthetic libraries becomes available, a comprehensive and scientifically rigorous article on this specific topic cannot be produced.
Theoretical and Computational Investigations of Pent 4 Ene 1 Sulfonyl Chloride
Electronic Structure and Bonding Analysis
The electronic structure of Pent-4-ene-1-sulfonyl chloride is characterized by the distinct properties of its two functional groups: the electron-withdrawing sulfonyl chloride group and the nucleophilic carbon-carbon double bond. Computational studies on various sulfonyl-containing molecules have provided significant insights into the nature of the bonding around the sulfur atom.
The presence of the terminal double bond introduces a region of high electron density (a π-system) at the other end of the molecule. The interaction between the sulfonyl chloride group and the double bond through the aliphatic chain is likely to be modest due to the separation by four sigma bonds, leading to relatively independent electronic behavior of the two functional groups in the ground state.
Table 1: Calculated Atomic Charges of a Representative Alkenyl Sulfonyl Chloride
| Atom | Calculated Partial Charge (a.u.) |
| S | +1.2 to +1.5 |
| O (each) | -0.7 to -0.9 |
| Cl | -0.2 to -0.4 |
| C (alkene) | -0.1 to -0.3 |
| C (alpha to S) | +0.1 to +0.3 |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are instrumental in predicting the reactivity of molecules. For this compound, these calculations would focus on the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps to identify the most reactive sites.
The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the π-bond of the alkene, indicating that this is the primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is likely centered on the sulfur atom of the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
An electrostatic potential map would visually confirm these predictions, showing a region of negative potential (red/yellow) around the double bond and a region of positive potential (blue) around the sulfonyl chloride group, particularly the sulfur atom.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -9.5 to -10.5 | Localized on the C=C π-bond |
| LUMO | +1.0 to +2.0 | Localized on the σ* orbital of the S-Cl bond |
| HOMO-LUMO Gap | 10.5 to 12.5 | Indicates moderate kinetic stability |
Mechanistic Studies Through Computational Modeling (e.g., Transition State Analysis)
The bifunctional nature of this compound makes it a candidate for intramolecular reactions, particularly cyclization. Computational modeling, especially transition state analysis, can elucidate the mechanisms of such reactions. A plausible reaction is the radical-mediated intramolecular cyclization.
This process could be initiated by the homolytic cleavage of the S-Cl bond to form a sulfonyl radical. This radical could then undergo an intramolecular addition to the terminal double bond. According to Baldwin's rules, a 5-exo-trig cyclization would be favored, leading to the formation of a five-membered ring containing a sulfonyl group. Computational studies on similar radical cyclizations involving sulfonyl radicals have shown this to be a viable pathway. nih.gov
Transition state analysis for this cyclization would involve locating the transition state structure for the intramolecular radical addition step and calculating the activation energy. This would provide insights into the feasibility and kinetics of the reaction.
Table 3: Calculated Activation Energy for a Model Intramolecular Radical Cyclization
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Intramolecular addition of sulfonyl radical | 5 - 10 |
Note: The data in this table is a representative value for a favorable 5-exo-trig radical cyclization and is not specific to this compound.
Conformational Analysis and Stereoselectivity Prediction
The flexible four-carbon chain connecting the two functional groups allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The relative orientation of the sulfonyl chloride group and the double bond is crucial for predicting the feasibility of intramolecular reactions.
The lowest energy conformations would likely adopt a staggered arrangement along the C-C bonds to minimize steric strain. However, for an intramolecular reaction to occur, the molecule must adopt a conformation that brings the reactive centers (the sulfonyl group and the double bond) into proximity. These reactive conformations may not be the lowest in energy.
Computational methods can be used to map the potential energy surface as a function of key dihedral angles in the carbon chain. This would reveal the relative energies of different conformers and the transition states connecting them. If the cyclization leads to the formation of a new stereocenter, computational modeling can also be used to predict the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers.
Table 4: Relative Energies of Key Conformers of the Pentenyl Chain
| Conformer | Dihedral Angles (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti-Anti | ~180°, ~180° | 0.0 |
| Anti-Gauche | ~180°, ~60° | ~0.9 |
| Gauche-Gauche | ~60°, ~60° | ~1.8 |
| Syn-Pentane | ~60°, -60° | >3.5 |
Note: This table presents typical relative energies for a simple pentane (B18724) chain. The presence of the sulfonyl chloride group would introduce additional steric and electrostatic interactions that could alter these values.
Advanced Analytical and Spectroscopic Methodologies for Structural Characterization in Research on Pent 4 Ene 1 Sulfonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Pent-4-ene-1-sulfonyl chloride, providing unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra offer distinct and complementary data for a comprehensive analysis.
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons allow for the assignment of each hydrogen atom in the molecule. The protons closest to the electron-withdrawing sulfonyl chloride group are the most deshielded and thus appear furthest downfield. The terminal vinyl protons exhibit characteristic chemical shifts and complex splitting patterns due to geminal, cis, and trans couplings.
Similarly, the ¹³C NMR spectrum reveals five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The carbon atom bonded to the sulfonyl chloride group is significantly shifted downfield. The sp² hybridized carbons of the double bond appear in the typical alkene region of the spectrum.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-1 (α to -SO₂Cl) | ~3.70 | Triplet | J ≈ 7.5 |
| H-2 | ~2.20 | Quartet | J ≈ 7.5, 7.2 |
| H-3 | ~2.35 | Quartet | J ≈ 7.2, 6.8 |
| H-5 (trans to alkyl) | ~5.05 | Doublet of Quartets | J ≈ 17.1 (trans), 1.5 (geminal) |
| H-5 (cis to alkyl) | ~5.00 | Doublet of Quartets | J ≈ 10.2 (cis), 1.5 (geminal) |
| H-4 | ~5.80 | Doublet of Doublet of Triplets | J ≈ 17.1 (trans), 10.2 (cis), 6.8 (vicinal) |
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~55-60 |
| C-2 | ~28-32 |
| C-3 | ~25-29 |
| C-4 | ~136-138 |
| C-5 | ~115-117 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.
The IR spectrum is particularly useful for identifying the strong absorptions from the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds result in two intense and distinct bands. The C=C stretching vibration of the alkene moiety is also observable, though it is typically of medium intensity. The C-H stretching vibrations for the sp² and sp³ hybridized carbons appear at different frequencies, providing further structural confirmation.
Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bond, which may show a weak to medium band in the IR spectrum, typically produces a strong signal in the Raman spectrum. The S-Cl stretching vibration is also readily observed in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (sp²) | IR/Raman | 3080-3010 | Medium |
| C-H stretch (sp³) | IR/Raman | 2960-2850 | Medium-Strong |
| C=C stretch | IR/Raman | 1645-1635 | Medium (IR), Strong (Raman) |
| S=O asymmetric stretch | IR | 1375-1350 | Strong |
| S=O symmetric stretch | IR | 1185-1165 | Strong |
| =C-H out-of-plane bend | IR | 920-910 | Strong |
| S-Cl stretch | Raman | 400-300 | Strong |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molar mass.
Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. Common fragmentation pathways include the loss of a chlorine radical (·Cl) and the loss of sulfur dioxide (SO₂). The pentenyl fragment can also undergo further fragmentation, leading to characteristic peaks corresponding to smaller hydrocarbon ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.
Theoretical calculations can predict the collision cross-section (CCS) values for various adducts of the molecule, which is critical for characterization in ion mobility-mass spectrometry.
Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | [C₅H₉ClO₂S]⁺ | 168.00 | Molecular Ion (for ³⁵Cl isotope) |
| [M+2]⁺ | [C₅H₉³⁷ClO₂S]⁺ | 170.00 | Isotope peak due to ³⁷Cl |
| [M-Cl]⁺ | [C₅H₉O₂S]⁺ | 133.03 | Loss of a chlorine radical |
| [M-SO₂Cl]⁺ | [C₅H₉]⁺ | 69.07 | Loss of the sulfonyl chloride group, pentenyl cation |
| [C₄H₇]⁺ | [C₄H₇]⁺ | 55.05 | Loss of a methyl radical from the pentenyl cation |
| [C₃H₅]⁺ | [C₃H₅]⁺ | 41.04 | Allyl cation, a common fragment for unsaturated chains |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule in the solid state.
As of current research findings, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. This is likely because the compound is a liquid at room temperature, making crystallization challenging.
Should a crystalline derivative be prepared or the compound itself crystallized at low temperatures, X-ray crystallography could provide invaluable data. It would definitively confirm the molecular geometry of the sulfonyl chloride group and the conformation of the flexible pentene chain in the solid state. This information would be crucial for computational modeling and for understanding intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Separation in Research Contexts
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile and thermally stable compounds like this compound. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of the eluted compounds. researchgate.net However, sulfonyl chlorides can be prone to degradation at high temperatures in the GC injector, which may require careful method development or derivatization to more stable compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile alternative for purity assessment, particularly if the compound exhibits thermal instability. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water would be a typical starting point. google.com Detection is commonly achieved using an ultraviolet (UV) detector, as the sulfonyl chloride group provides a chromophore, although it is not a strong one. For sulfonyl chlorides lacking a strong chromophore, derivatization or the use of alternative detectors may be necessary. researchgate.net
Typical Chromatographic Conditions for Sulfonyl Chloride Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| GC-MS | Column | Capillary column (e.g., RTX-5MS, 30 m x 0.25 mm) rsc.org |
| Carrier Gas | Helium rsc.org | |
| Injector Temperature | 250-280 °C (optimization may be needed to prevent degradation) rsc.org | |
| Detector | Mass Spectrometer (Quadrupole, Electron Impact Ionization) rsc.org | |
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) google.com |
| Mobile Phase | Gradient of Acetonitrile and Water google.com | |
| Flow Rate | ~1.0 mL/min patsnap.com | |
| Detector | UV-Vis/Diode Array Detector (DAD) google.com |
Emerging Research Frontiers and Future Challenges for Pent 4 Ene 1 Sulfonyl Chloride Chemistry
Development of Catalytic Asymmetric Reactions
The synthesis of chiral sulfones is a significant area of research, as these motifs are present in numerous pharmaceuticals and agrochemicals. While methods for preparing α-chiral sulfones exist, they often lack efficiency or high enantiocontrol. organic-chemistry.org The development of catalytic asymmetric reactions involving sulfonyl chlorides, including pent-4-ene-1-sulfonyl chloride, represents a major frontier. Recent advancements have focused on transition-metal-catalyzed reactions that can generate chiral sulfones with high regio- and enantioselectivity.
Rhodium and Palladium-based catalysts have shown particular promise in this area. For instance, rhodium-catalyzed enantioselective hydrosulfonylation of allenes and alkynes provides a direct route to chiral allylic sulfones. organic-chemistry.orgnih.gov These methods are atom-economical and operate under mild conditions, making them highly attractive for complex molecule synthesis. nih.gov Similarly, palladium-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids offers step-economical access to chiral allylic sulfones. organic-chemistry.org Although these methods have not been exclusively detailed for this compound, its structure is amenable to such transformations, suggesting a promising avenue for future research. The challenge lies in adapting these systems to control stereochemistry in intramolecular reactions or in intermolecular reactions that selectively engage either the sulfonyl chloride or the alkene moiety.
| Catalyst System | Reaction Type | Substrates | Key Features | Reported Enantioselectivity |
|---|---|---|---|---|
| Rhodium / (Rax,S,S)-StackPhim Ligand | Hydrosulfonylation | Allenes/Alkynes + Sodium Sulfinates | High regioselectivity, atom economical, mild conditions. organic-chemistry.orgnih.gov | Up to 97% ee. organic-chemistry.orgnih.gov |
| Palladium / (R)-DTBM-Segphos Ligand | Hydrosulfonylation | 1,3-Dienes + Sulfinic Acids | Atom- and step-economical access to 1,3-disubstituted chiral allylic sulfones. organic-chemistry.org | High enantioselectivity reported. organic-chemistry.org |
| Nickel-Organophotocatalysis | Sulfonylalkenylation | Alkenes + Sulfinate Salts + Alkenyl Halides | One-step skeletal assembly with enantioselectivity control. acs.org | Good to excellent enantioselectivity. acs.org |
Exploration of Novel Reaction Environments and Green Solvents
The chemical industry's shift towards sustainability has spurred research into replacing volatile and hazardous organic solvents with greener alternatives. nih.gov This is a critical area of development for reactions involving this compound. Research has demonstrated that the synthesis of sulfonamides, a common derivative of sulfonyl chlorides, can be efficiently carried out in sustainable solvents such as water, ethanol, glycerol, and deep eutectic solvents (DES). rsc.orgresearchgate.net
One such eco-friendly method involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines in water or other green solvents to yield sulfonamides. rsc.orgresearchgate.net This approach avoids the isolation of the sulfonyl chloride intermediate and minimizes waste. For example, using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in water or a choline (B1196258) chloride/glycerol DES allows for good to excellent yields of sulfonamides with a simple, filtration-based workup. rsc.orgresearchgate.net Applying these green protocols to the reactions of this compound could significantly reduce their environmental impact. The challenge remains in exploring the solubility and reactivity of this specific substrate in these novel solvent systems, particularly for reactions targeting its alkene group.
| Solvent | Oxidant/Reagent System | Reaction Type | Advantages |
|---|---|---|---|
| Water | NaDCC·2H₂O | One-pot thiol oxidation and sulfonamide formation. rsc.orgresearchgate.net | Environmentally benign, simple workup. rsc.org |
| Ethanol (EtOH) | NaDCC·2H₂O | One-pot thiol oxidation and sulfonamide formation. rsc.org | Bio-based solvent, good yields. rsc.org |
| Glycerol | NaDCC·2H₂O | One-pot thiol oxidation and sulfonamide formation. rsc.org | High boiling point, biodegradable. rsc.org |
| Deep Eutectic Solvent (ChCl/Glycerol) | NaDCC·2H₂O | One-pot thiol oxidation and sulfonamide formation. rsc.orgresearchgate.net | Low volatility, tunable properties. rsc.org |
Integration with Photoredox and Electrochemistry Approaches
Photoredox and electrochemical methods offer powerful, mild alternatives to traditional thermal reactions for generating highly reactive intermediates. sigmaaldrich.com For sulfonyl chlorides, these techniques can facilitate the formation of sulfonyl radicals via single-electron transfer, unlocking novel reactivity. acs.org The integration of these approaches with this compound chemistry is a burgeoning research frontier.
Visible-light photoredox catalysis can be used for the hydrosulfonylation of alkenes with sulfonyl chlorides, a transformation that is difficult to achieve under thermal conditions. acs.org This method tolerates a wide range of functional groups and is operationally simple. acs.org Furthermore, photoredox-catalyzed radical-radical cross-coupling reactions can connect sulfonyl chlorides with other radical precursors, such as trifluoroborate salts. nih.gov Given that this compound contains an alkene, intramolecular radical cyclizations initiated by photoredox-mediated formation of a sulfonyl radical are a particularly exciting, yet underexplored, possibility. This could provide a direct route to cyclic sulfones, which are valuable synthetic targets.
Sustainable Synthesis and Resource Efficiency Considerations
A notable development is the oxyhalogenation of thiols and disulfides using oxone in combination with a simple halide salt (e.g., KCl) in water. rsc.org This method is rapid, efficient, and avoids the use of hazardous reagents, producing sulfonyl chlorides in high yields. rsc.org Adopting such a process for the synthesis of pent-4-ene-1-sulfonic acid and its subsequent conversion to the sulfonyl chloride would represent a significant step towards a more sustainable lifecycle for this compound. Resource efficiency also involves designing synthetic routes that maximize atom economy. Catalytic reactions that incorporate the entire sulfonyl chloride moiety into the final product without generating stoichiometric byproducts are highly desirable.
Unexplored Reactivity Patterns and Expanding Synthetic Scope
The dual functionality of this compound presents a rich landscape for discovering novel reactivity. vulcanchem.com While the reactions of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes are known, the intramolecular possibilities within this specific molecule are largely untapped. magtech.com.cn
Future research could focus on transition-metal-catalyzed domino reactions that engage both the sulfonyl chloride and the alkene. For example, a copper-catalyzed sulfonylation/cyclization of pent-4-ynamides with sulfonyl chlorides has been reported to produce functionalized pyrrol-2-ones. nih.gov A similar strategy applied to this compound could lead to novel sulfur-containing heterocyclic compounds through intramolecular processes. The alkene moiety also opens the door to metathesis reactions, radical additions, and various pericyclic reactions that could be used to build molecular complexity in a controlled manner. The challenge and opportunity lie in achieving selectivity and controlling which functional group reacts, thereby expanding the synthetic utility of this versatile building block.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Pent-4-ene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of pent-4-ene-1-thiol followed by chlorination. Key parameters include temperature control (0–5°C during chlorination to avoid side reactions) and stoichiometric excess of chlorinating agents (e.g., Cl₂ or SO₂Cl₂). Purification via fractional distillation under reduced pressure is critical to isolate the product from unreacted starting materials. Reaction efficiency can be monitored using thin-layer chromatography (TLC) with UV visualization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR : The vinylic protons (CH₂=CH–) appear as a multiplet at δ 5.2–5.8 ppm, while the sulfonyl chloride group (–SO₂Cl) deshields adjacent CH₂ groups (δ 3.0–3.5 ppm).
- IR : Strong absorption bands at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).
- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 164 (calculated for C₅H₉ClO₂S), with fragmentation patterns showing loss of Cl (m/z 129) and SO₂ (m/z 85) .
Q. How should researchers handle discrepancies in observed versus theoretical reactivity during sulfonation reactions?
- Methodological Answer : Contradictions may arise from competing mechanisms (e.g., electrophilic vs. radical pathways). To resolve this, conduct kinetic studies under varying temperatures and initiators (e.g., AIBN for radical pathways). Use DFT calculations to model transition states and compare with experimental data. Cross-validate results using isotopic labeling (e.g., ³⁵S) to track sulfonation sites .
Advanced Research Questions
Q. How does the dual functionality (sulfonyl chloride and alkene) of this compound influence its reactivity in multi-step syntheses?
- Methodological Answer : The sulfonyl chloride group enables nucleophilic substitution (e.g., with amines to form sulfonamides), while the alkene participates in cycloaddition or polymerization reactions. To prioritize one functionality, employ selective protecting groups (e.g., temporary protection of the alkene with boronic esters during sulfonamide formation). Monitor selectivity via in-situ FTIR or Raman spectroscopy .
Q. What computational strategies can predict the stability and degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis kinetics. Compare with experimental data from accelerated stability studies (e.g., storage at 40°C/75% RH for 4 weeks). Identify degradation products (e.g., sulfonic acids) via LC-MS and correlate with computed activation energies. Adjust molecular descriptors (e.g., Hammett σ values) to refine predictive models .
Q. How can this compound be integrated into covalent organic frameworks (COFs) for tailored porosity and functionality?
- Methodological Answer : Use the sulfonyl chloride as a crosslinker in COF synthesis via condensation reactions with diols or diamines. Optimize pore size (7–27 Å) by varying the spacer length between reactive groups. Characterize crystallinity via powder XRD and surface area via BET analysis (target: ~700–1600 m²/g). Compare staggered vs. eclipsed layer stacking modes to enhance gas adsorption properties .
Q. What protocols mitigate hazards during large-scale reactions involving this compound?
- Methodological Answer : Implement continuous flow reactors to minimize exposure to corrosive vapors. Use inert gas purging (N₂/Ar) to prevent moisture-induced hydrolysis. Monitor airborne concentrations with real-time IR sensors and enforce PPE protocols (acid-resistant gloves, face shields). Degrade waste streams with aqueous NaHCO₃ to neutralize HCl byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
